molecular formula C8H8FNO B13567679 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol

Cat. No.: B13567679
M. Wt: 153.15 g/mol
InChI Key: JEKUSDQSXFQSOJ-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Compounds featuring a 5-fluoropyridin-3-yl moiety are of significant interest in pharmaceutical research, as this structural motif is found in molecules designed to modulate various biological targets. For instance, analogous structures have been incorporated into tetrahydrocarbazole derivatives to study their influence on neuronal NMDA-receptors and have been used as key components in novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives that exhibit potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains . The incorporation of a fluorine atom into organic molecules is a well-established strategy to fine-tune their physicochemical properties, such as enhancing metabolic stability, improving lipophilicity, and influencing pKa, which can lead to improved pharmacokinetic profiles of potential drug candidates . The propen-1-ol side chain in this compound offers a versatile handle for further synthetic modification, making it a useful chiral synthon for the development of more complex, target-oriented molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

2-(5-fluoropyridin-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H8FNO/c1-6(5-11)7-2-8(9)4-10-3-7/h2-4,11H,1,5H2

InChI Key

JEKUSDQSXFQSOJ-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1=CC(=CN=C1)F

Origin of Product

United States

Preparation Methods

Synthesis via Dehydration of 2-(5-Fluoropyridin-3-yl)propan-2-ol

One reported method involves the dehydration of 2-(5-fluoropyridin-3-yl)propan-2-ol to yield the corresponding prop-2-en-1-ol derivative. The process can be summarized as follows:

  • Starting Material: 2-(5-Fluoropyridin-3-yl)propan-2-ol
  • Reagents and Conditions:
    • Use of p-toluenesulfonic acid monohydrate (p-TSA) as an acid catalyst.
    • Reflux in toluene with a Dean-Stark apparatus to continuously remove water formed during the reaction.
  • Procedure:
    • A solution of the alcohol and p-TSA in toluene is heated under reflux.
    • Water is removed azeotropically to drive the dehydration reaction forward.
    • After completion, the reaction mixture is cooled and neutralized with saturated sodium bicarbonate solution.
    • The organic layer is separated, dried, and volatiles removed to obtain the product as an oil.
  • Yield: High yields (~99%) reported for similar fluoropyridine derivatives under these conditions.
  • Characterization:
    • ^1H NMR shows characteristic signals for the vinyl protons (around 5.0–5.3 ppm) and aromatic protons consistent with the fluoropyridine ring.
    • The product is typically a straw-colored oil.

This method is efficient for generating the allylic alcohol functionality via acid-catalyzed elimination of water from the corresponding secondary alcohol precursor.

Preparation of the Precursor 2-(5-Fluoropyridin-3-yl)propan-2-ol

The precursor alcohol can be synthesized by:

This step is critical as it sets the stage for the subsequent dehydration to form the allylic alcohol.

Alternative Routes Involving Organometallic Coupling

Other synthetic routes reported in the literature for related fluoropyridine derivatives involve:

  • Palladium-catalyzed cross-coupling reactions: For example, Suzuki or Negishi coupling between 2-bromo-5-fluoropyridine and allylic or propargylic alcohol derivatives.
  • Lithiation followed by aldehyde addition: Using n-butyllithium to generate a lithio intermediate from a bromopyridine, which then reacts with an aldehyde to form the alcohol intermediate.
  • Purification: Products are purified by column chromatography using silica gel with hexane/ethyl acetate or other suitable eluents.

These methods allow for structural diversity and functional group tolerance but require careful control of reaction conditions to preserve the fluorine substituent and avoid side reactions.

Data Tables Summarizing Key Reaction Conditions and Outcomes

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-(5-Fluoropyridin-3-yl)propan-2-ol p-Toluenesulfonic acid, toluene, reflux 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol ~99 Dean-Stark trap for water removal
2 6-Fluoro-α,α-dimethyl-3-pyridinemethanol Reduction or nucleophilic addition 2-(5-Fluoropyridin-3-yl)propan-2-ol Variable Precursor alcohol synthesis
3 2-Bromo-5-fluoropyridine + aldehyde n-BuLi, dry ether, low temperature (-40°C) Alcohol intermediate Moderate Organolithium addition
4 Various fluoropyridine derivatives Pd-catalyzed cross-coupling (Suzuki, etc.) Functionalized fluoropyridines Moderate Versatile for analog synthesis

Research Outcomes and Analytical Data

  • The dehydration reaction to form the allylic alcohol proceeds with excellent conversion and selectivity under acid catalysis.
  • NMR spectroscopy confirms the presence of vinyl protons and the fluoropyridine aromatic signals, consistent with the expected structure.
  • High purity products are obtained after standard extraction and chromatographic purification.
  • The fluorine substituent remains intact throughout the synthetic sequence, as confirmed by ^19F NMR and mass spectrometry.
  • The methodology is scalable and reproducible, suitable for further medicinal chemistry applications involving fluoropyridine scaffolds.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The propenol group may also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-34-9): Features a propargyl alcohol (prop-2-yn-1-ol) chain and an amino group at the pyridine 2-position .

3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol : Contains a methoxy group (electron-donating) at the pyridine 5-position and a propargyl alcohol chain .

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Substituted with chlorine at the 2-position and fluorine at the 5-position, with a saturated propanol chain .

Comparison :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine at the 5-position in the target compound is electron-withdrawing, reducing pyridine ring electron density compared to the methoxy-substituted analog . This enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack.
  • Alcohol Chain Type : The allylic alcohol (prop-2-en-1-ol) in the target compound is less sterically strained than the propargyl alcohol (prop-2-yn-1-ol) in analogs . This difference impacts reactivity—propargyl alcohols are more prone to oxidation, while allylic alcohols may undergo dehydration or isomerization.

Structural and Physicochemical Properties

Molecular Weight and Solubility :

Compound Molecular Formula Molecular Weight (g/mol) Notable Substituents
2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol C₈H₈FNO 153.16 F (5-position), allylic OH
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol C₈H₇FN₂O 166.15 F (5-position), NH₂, propargyl OH
3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol C₉H₉NO₂ 163.18 OMe (5-position), propargyl OH

Key Observations :

  • Methoxy substitution in 3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol enhances lipophilicity (higher logP) relative to the fluorine-substituted target compound .

Reactivity Comparison :

  • Propargyl Alcohols: Undergo Sonogashira coupling or cyclization reactions due to the triple bond .
  • Allylic Alcohols : Participate in Michael additions or serve as intermediates in asymmetric catalysis. The fluorine in the target compound may direct regioselectivity in such reactions.

Q & A

Basic: What synthetic methodologies are employed for the preparation of 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol?

Answer:
The synthesis typically involves fluorinated pyridine intermediates and propargyl alcohol derivatives. Key steps include:

  • Fluorination : Electrophilic fluorination at the pyridine ring’s 5-position using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) .
  • Coupling Reactions : Suzuki-Miyaura or Sonogashira cross-coupling to attach the propenol moiety to the fluoropyridine core .
  • Reduction/Functionalization : Reduction of alkynes to alkenes (e.g., Lindlar catalyst) followed by hydroxylation .
    Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature control (0–25°C) significantly impact yield and regioselectivity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (δ=110δ = -110 to 120-120 ppm for meta-fluoropyridines) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (expected M+1M+1 peak at 182.08 g/mol for C8H8FNOC_8H_8FNO) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the allylic alcohol configuration (e.g., SHELX refinement protocols) .

Advanced: How can researchers address contradictions in reported biological activities of fluoropyridine derivatives?

Answer:
Discrepancies often arise from:

  • Substituent Positioning : Fluorine at the 5-position vs. 2- or 6-position alters hydrogen-bonding and π-stacking interactions (e.g., compare IC50_{50} values in kinase assays) .
  • Experimental Design : Use standardized assays (e.g., FRET-based enzymatic screens) and control for solvent effects (DMSO concentration ≤0.1%) .
    Mitigation Strategy : Perform head-to-head comparisons under identical conditions and validate with orthogonal assays (e.g., SPR vs. cellular uptake studies) .

Advanced: What computational strategies predict the reactivity of 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol in nucleophilic environments?

Answer:

  • DFT Calculations : Model the electron-withdrawing effect of the fluorine atom on the pyridine ring’s LUMO, which enhances susceptibility to nucleophilic attack at the β-carbon of the propenol group .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. acetonitrile) on transition-state stabilization during SN2 reactions .
    Validation : Compare computed activation energies (ΔGΔG^\ddagger) with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: What challenges arise in crystallographic refinement of fluoropyridine-containing compounds?

Answer:

  • Disorder in Fluorine Positions : Fluorine’s high electron density can cause overlapping peaks. Use SHELXL’s PART instruction to model disorder .
  • Twinned Data : High-symmetry space groups (e.g., P21/cP2_1/c) may require detwinning algorithms in SHELXD .
    Best Practices : Collect high-resolution data (dmin<1.0d_{\text{min}} < 1.0 Å) and apply anisotropic displacement parameters for fluorine atoms .

Advanced: How to optimize enantioselective synthesis of this compound for chiral drug discovery?

Answer:

  • Catalytic Asymmetric Hydroxylation : Use Sharpless epoxidation conditions (Ti(OiPr)4_4, (+)-DET) on propargyl precursors .
  • Chiral Chromatography : Employ cellulose-based CSPs (e.g., Chiralpak® IA) with hexane:IPA (90:10) for enantiomer separation .
    Validation : Measure enantiomeric excess (ee) via chiral HPLC or 1H^{1}\text{H} NMR with Eu(hfc)3_3 shift reagents .

Advanced: What structural analogs of this compound exhibit enhanced binding affinity in kinase inhibition assays?

Answer:

  • Analog Design : Replace the propenol group with propargylamine (e.g., 2-(5-Fluoropyridin-3-yl)prop-2-yn-1-amine) to engage in covalent binding with cysteine residues .
  • SAR Insights : Fluorine at the 5-position increases hydrophobic interactions in ATP-binding pockets (e.g., EGFR kinase inhibition Ki=12K_i = 12 nM vs. 45 nM for non-fluorinated analogs) .

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